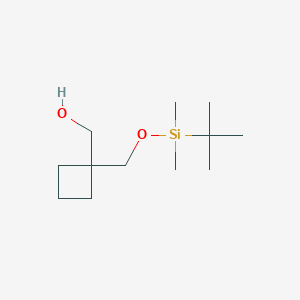

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol

Description

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol (CAS 220343-46-4) is a cyclobutane-derived alcohol featuring a tert-butyldimethylsilyl (TBS) ether group. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 230.42 g/mol . The TBS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under basic and mildly acidic conditions.

Properties

IUPAC Name |

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h13H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONWRCHOMRHIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .

Scientific Research Applications

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. This stabilization is achieved through the formation of a strong Si-O bond, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Structural Analogs by Cycloalkane Ring Size

The size of the cycloalkane ring significantly impacts steric strain, conformational flexibility, and reactivity. Below is a comparison with cyclopropane and cyclopentane analogs:

Key Findings :

Substituent Variations on the Cyclobutane Ring

Modifications to the cyclobutane ring alter electronic and steric properties:

Key Findings :

Functional Group Comparisons

While the target compound features a TBS-protected alcohol, other analogs incorporate distinct functional groups:

Key Findings :

- The TBS group’s versatility extends beyond aliphatic alcohols to heterocycles and aromatic systems, though the target compound’s cyclobutane scaffold offers unique steric constraints .

Biological Activity

Overview

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol, with the molecular formula C₁₂H₂₆O₂Si and a molecular weight of 230.42 g/mol, is a compound notable for its cyclobutyl ring structure. This unique configuration imparts distinct steric and electronic properties, making it a subject of interest in various biological and chemical research fields.

The compound is synthesized through a method involving the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl), typically in the presence of a base like imidazole. The synthesis can be scaled up for industrial applications, focusing on optimizing yield and purity through techniques such as column chromatography.

Key Reactions

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to generate various alcohol derivatives.

- Substitution : The silyl group can be replaced with other functional groups.

The biological activity of this compound primarily stems from its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl moiety stabilizes hydroxyl functionalities, preventing undesired reactions during synthetic processes. This stabilization occurs via the formation of a robust Si-O bond, which can be selectively cleaved under specific conditions .

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Organic Synthesis : As an intermediate in synthesizing biologically active molecules.

- Biochemical Studies : Used as a probe to study biochemical pathways.

- Pharmaceutical Development : Investigated for its role as a precursor for pharmacologically active compounds .

Case Study 1: Synthesis of Bioactive Molecules

A study explored the use of this compound in synthesizing novel bioactive molecules. The compound served as an essential intermediate, facilitating the introduction of various functional groups necessary for biological activity. The results demonstrated enhanced yields and improved selectivity in reactions involving this compound compared to traditional methods .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways involving this compound revealed its efficacy in stabilizing reactive intermediates during synthesis. This property was particularly useful in developing complex natural products where maintaining the integrity of sensitive functional groups was crucial .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Cyclopentyl Methanol | C₁₃H₂₈O₂Si | 244.44 g/mol | Larger ring structure |

| Cyclohexyl Methanol | C₁₄H₃₀O₂Si | 258.54 g/mol | Increased steric hindrance |

| Cyclopropyl Methanol | C₁₁H₂₄O₂Si | 216.4 g/mol | Smaller ring, higher strain |

The cyclobutyl structure of this compound provides unique steric and electronic properties that differentiate it from cyclopentyl, cyclohexyl, and cyclopropyl analogs. These differences can significantly influence reactivity and suitability for specific synthetic applications .

Q & A

Q. Methodological Answer :

NMR Analysis : Use - COSY and NOESY to identify coupling constants and spatial proximity of protons on the cyclobutane ring.

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm stereochemistry .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

Contradictions (e.g., unexpected NMR splitting patterns) arise from dynamic effects or impurities. Solutions include:

Variable-Temperature NMR : Probe conformational flexibility (e.g., cyclobutane ring puckering) by acquiring spectra at 25°C to -40°C .

2D Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating and signals.

Cross-Validation with Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, ruling out impurities .

Advanced: How does the compound’s stability under varying pH conditions impact its use in biochemical assays?

Q. Methodological Answer :

Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS.

Mechanistic Insights : Acidic conditions hydrolyze the silyl ether, while alkaline conditions may oxidize the methanol moiety. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N) mitigate degradation .

Example Data :

| pH | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| 2 | 8.2 | Silyl ether hydrolysis |

| 7 | 48.5 | Minimal degradation |

| 12 | 3.1 | Methanol oxidation |

Advanced: What theoretical frameworks guide the design of derivatives for drug delivery applications?

Q. Methodological Answer :

Retromolecular Design : Align modifications (e.g., replacing TBDMS with other silyl groups) with target properties (e.g., lipophilicity, metabolic stability). Use Hansch analysis or molecular docking to predict bioavailability .

Mechanistic Probes : Introduce isotopic labels (e.g., or ) at the cyclobutyl ring to study metabolic pathways via isotopic tracing .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Q. Methodological Answer :

Environmental Persistence Testing : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in aqueous media.

Ecotoxicology : Expose Daphnia magna or Vibrio fischeri to sublethal concentrations (EC determination) .

Waste Management : Hydrolyze silyl groups in acidic waste streams before disposal to prevent bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.